molecular formula C11H14Cl2N2O2 B11955365 2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate CAS No. 99840-10-5

2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11955365
CAS No.: 99840-10-5
M. Wt: 277.14 g/mol
InChI Key: RDQTZDVYXYUELL-UHFFFAOYSA-N
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Description

2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.152 g/mol . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

99840-10-5

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C11H14Cl2N2O2/c1-15(2)5-6-17-11(16)14-8-3-4-9(12)10(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,14,16)

InChI Key

RDQTZDVYXYUELL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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